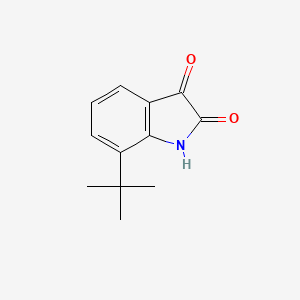

7-(tert-Butyl)indoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-(tert-Butyl)indoline-2,3-dione is a derivative of indoline, which is a structural motif present in many pharmaceuticals and organic compounds. Indoline derivatives are of significant interest due to their biological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

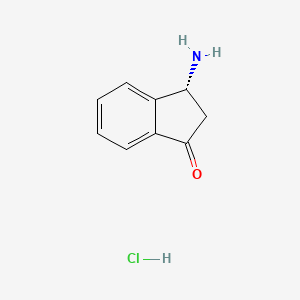

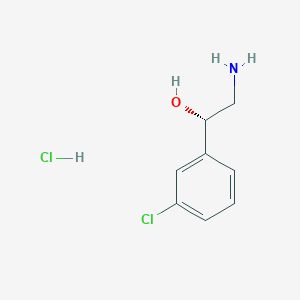

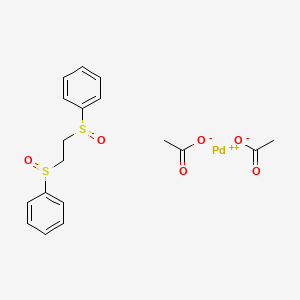

The synthesis of indoline derivatives often involves the use of tert-butyl groups to protect the nitrogen atom during the reaction sequence. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group serves as a chiral directing group and is later removed by acid treatment . Similarly, tert-butyl groups are used in the synthesis of various substituted indolines, such as the 7-substituted indolines synthesized via directed lithiation of 1-(tert-butoxycarbonyl)indoline .

Molecular Structure Analysis

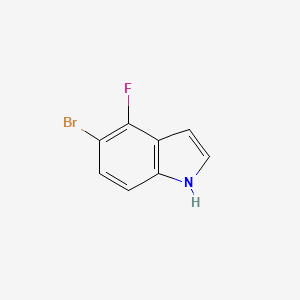

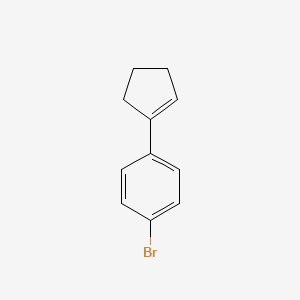

The molecular structure of indoline derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a novel indoline derivative showed that the oxindole and pyran moieties are perpendicular to each other, with the structure being stabilized by intermolecular and intramolecular hydrogen bonds . The molecular structures of tert-butyl- and bromo-functionalized indoles have been elucidated using elemental analyses and spectral data .

Chemical Reactions Analysis

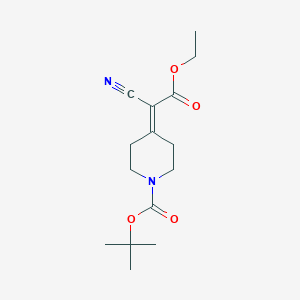

Indoline derivatives can participate in a variety of chemical reactions. The tert-butyl group is often used as a protective group for the nitrogen atom, allowing for further functionalization of the molecule. For example, the synthesis of tert-butyl- and bromo-functionalized indoles involves condensation reactions and subsequent bromination and alkylation reactions . The tert-butyl group can also be used to introduce boronate functionalities, as seen in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, IR, and MS are commonly used to confirm the structures of these compounds . Density functional theory (DFT) studies can provide insights into the physicochemical properties of the compounds, such as the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding their reactivity .

Safety and Hazards

The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 7-(tert-butyl)indoline-2,3-dione, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

7-tert-butyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFXVLYLDZCGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483509 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57817-00-2 |

Source

|

| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.